molecular formula C10H14N2O3 B14847609 Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate

Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate

Cat. No.: B14847609
M. Wt: 210.23 g/mol
InChI Key: IIAZMFORYMQMKS-UHFFFAOYSA-N
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Description

Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a methoxy group, an aminoethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds. This reaction proceeds via a Michael addition followed by cyclization and aromatization to form the pyridine ring . The reaction conditions typically involve mild temperatures and the use of ammonium acetate as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The starting materials, such as α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds, are often commercially available or can be synthesized using known methods. The reaction is typically carried out in solvents like glacial acetic acid or methanol, and the product is purified through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, while the methoxy and carboxylate groups can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the aminoethyl group enhances its potential for biological interactions, while the methoxy and carboxylate groups provide additional sites for chemical modification and functionalization.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-14-8-5-7(3-4-11)12-9(6-8)10(13)15-2/h5-6H,3-4,11H2,1-2H3

InChI Key

IIAZMFORYMQMKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)OC)CCN

Origin of Product

United States

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